6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Beschreibung
The compound 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolin-2-one core substituted with a bromine atom at position 6 and a phenyl group at position 4. Attached to the quinoline scaffold is a dihydropyrazole ring bearing a 5-bromofuran-2-carbonyl group and a 4-methoxyphenyl substituent. Its synthesis likely involves multi-step heterocyclic condensation reactions, as inferred from analogous compounds in the literature .
Eigenschaften
CAS-Nummer |
299418-90-9 |
|---|---|
Molekularformel |
C30H21Br2N3O4 |
Molekulargewicht |
647.323 |
IUPAC-Name |
6-bromo-3-[2-(5-bromofuran-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36) |
InChI-Schlüssel |
ULAXMJMTEYXEQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the bromofuran moiety and the pyrazole ring are particularly noteworthy, as these structures are often associated with various pharmacological properties.
Research indicates that the compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Molecular docking studies suggest a favorable binding affinity to COX-2, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that the compound may also have broad-spectrum antibacterial activity .
- Antioxidant Properties : The presence of multiple aromatic rings may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of compounds structurally related to this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its anti-inflammatory properties in vitro using human cell lines. The results demonstrated a marked reduction in pro-inflammatory cytokine production when treated with the compound, reinforcing its role as a COX inhibitor and suggesting applications in inflammatory diseases .
Research Findings
Analyse Chemischer Reaktionen
Formation of the Quinolin-2(1H)-one Core
Quinolin-2-one derivatives are typically synthesized via cyclization of anthranilic acid derivatives or through Friedländer annulation. For brominated variants, bromine substituents are introduced either during cyclization or via post-synthesis halogenation .
Pyrazoline Ring Construction
The 4,5-dihydro-1H-pyrazole ring is synthesized via cyclization of hydrazines with α,β-unsaturated ketones. The 4-methoxyphenyl group at position 5 suggests the use of a substituted chalcone intermediate reacting with hydrazine hydrate under acidic or basic conditions .
Incorporation of the 5-Bromofuran-2-carbonyl Group
The 5-bromofuran-2-carbonyl moiety is introduced via amide coupling. For example, MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) catalyze the reaction between 5-bromofuran-2-carboxylic acid and amines or hydrazides, achieving yields up to 83% .
Reaction Conditions and Optimization
Relevant reaction parameters from analogous syntheses include:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide coupling | MNBA/DMAP, CH₂Cl₂, RT | 83% | |
| Pyrazoline cyclization | Hydrazine hydrate, ethanol, reflux | 65–75% | |
| Bromination | Br₂/FeBr₃ or NBS (N-bromosuccinimide) | 70–85% |
Stability and Reactivity
-
Thermal Stability : The compound’s melting point is unconfirmed, but quinolin-2-one derivatives typically exhibit stability up to 200°C .
-
Hydrolytic Sensitivity : The amide and ester groups may hydrolyze under strong acidic/basic conditions.
-
Bromine Reactivity : The bromine atoms at positions 6 (quinoline) and 5 (furan) are potential sites for nucleophilic substitution (e.g., Suzuki coupling) .
Molecular Interactions and Functional Implications
While not directly studied for this compound, molecular docking of similar bromofuran-carbonyl hybrids with COX-2 (PDB ID: 5IKR) revealed:
Challenges and Limitations
Vergleich Mit ähnlichen Verbindungen
Compound 5 ():
- Structure : 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydropyrazole-1-carbothioamide.
- Key Features :
- Pyrazoline ring substituted with 4-bromophenyl and indole-derived groups.
- Carbothioamide (-C(=S)NH₂) at position 1.
- Physicochemical Data :
Comparison :
- The target compound replaces the carbothioamide with a 5-bromofuran-2-carbonyl group, enhancing electrophilicity.
Comparison :
- Both compounds feature brominated aromatic rings, but the methoxyphenyl group in the target compound may offer distinct electronic effects (electron-donating vs. bromine’s electron-withdrawing nature).
Halogen-Substituted Analogues
Comparison :
- The target compound’s dual bromine atoms (on furan and quinoline) may increase steric bulk and halogen-bonding capacity compared to monohalogenated analogues.
- Thiazole cores in Compounds 4/5 differ from the quinolin-2-one system, altering conjugation and dipole moments.
Quinoline-Based Analogues
Compound in :
- Structure: 6-Bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-dihydropyrazol-3-yl)-4-phenylquinolin-2(1H)-one.
- Key Features: Similar quinolin-2-one core but substituted with 4-methoxybenzoyl instead of 5-bromofuran-2-carbonyl .
Comparison :
- Methoxy groups in both compounds contribute to solubility, but bromine may offset this by increasing hydrophobicity.
Data Tables
Table 1: Physicochemical Properties of Target Compound and Analogues
Research Implications
- Structural Diversity: The quinolin-2-one core combined with brominated dihydropyrazole distinguishes the target compound from indole- or thiazole-based analogues, suggesting unique binding modes in therapeutic applications .
- Halogen Effects : Dual bromine substitution may optimize halogen bonding in drug-receptor interactions, as seen in antimicrobial derivatives () .
- Synthetic Challenges : The complexity of the 5-bromofuran-2-carbonyl group necessitates advanced coupling strategies, contrasting with simpler acyl derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
